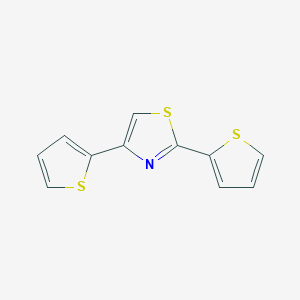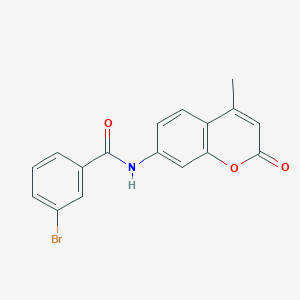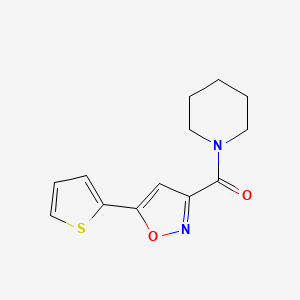
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine is a member of benzimidazoles.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Potential
A notable application of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine derivatives is in anti-inflammatory treatments. A study conducted by KunnambathKrishnakumar et al. (2013) synthesized a series of these derivatives, revealing significant anti-inflammatory activity in rat models, with one derivative showing comparable potency to Indomethacin.
Corrosion Inhibition
In the field of materials science, these compounds demonstrate potential as corrosion inhibitors. Rouifi et al. (2020) explored the inhibitory properties of benzimidazole derivatives on carbon steel in acidic environments, finding significant effectiveness, with one derivative achieving up to 95.0% inhibition.
Enzymatic Inhibition and Solubilization Studies
Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine, have been studied for their inhibitory activities on various enzymes and for solubilization properties. A study by Taj et al. (2020) synthesized several derivatives and tested their antioxidant and enzymatic inhibition potentials.
Catecholase Activity
The application of benzimidazole ligands in mimicking catecholase activity has been researched. Karaoğlu et al. (2016) developed new benzimidazole ligands and their copper(II) complexes, which exhibited catalytic activity similar to natural catecholase enzymes.
Antimicrobial and Antifungal Activity
Research by Pejchal et al. (2015) and Alasmary et al. (2015) highlighted the antimicrobial and antifungal potential of benzimidazole derivatives, showing effectiveness against a range of bacterial and fungal strains, comparable to conventional medicinal standards.
Crystal Engineering
Benzimidazole compounds, including variants of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine, have been used in crystal engineering, demonstrating the ability to form complex crystal lattices. A study by Matthews et al. (2003) reported on the crystal structures of several salts formed with these compounds.
Central Nervous System Activity
In pharmacology, derivatives of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine have been evaluated for their activity on the central nervous system. A study published in "Letters in Applied NanoBioScience" in 2022 explored their sedative effects and potential as CNS depressants.
DNA Topoisomerase Inhibition
The inhibitory effect of benzimidazole derivatives on mammalian DNA topoisomerase I has been investigated, with certain derivatives showing potent inhibition. This was studied by Alpan et al. (2007) and could have implications for cancer therapy.
Eigenschaften
Produktname |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine |
|---|---|
Molekularformel |
C15H14ClN3 |
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)ethanamine |
InChI |
InChI=1S/C15H14ClN3/c16-11-7-5-10(6-8-11)12(17)9-15-18-13-3-1-2-4-14(13)19-15/h1-8,12H,9,17H2,(H,18,19) |
InChI-Schlüssel |
DAMLMDCTLYBKGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)Cl)N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(C3=CC=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)
![6-Propan-2-yl-2-sulfanylidene-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B1223847.png)





![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)
![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)


![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B1223869.png)